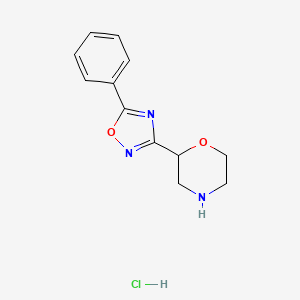

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

概要

説明

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a compound that features a morpholine ring attached to a 1,2,4-oxadiazole ring, which is further substituted with a phenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the use of protective groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

化学反応の分析

Types of Reactions

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group, leading to different products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring or the phenyl group .

科学的研究の応用

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride has several scientific research applications:

作用機序

The mechanism of action of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.

類似化合物との比較

Similar Compounds

1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties.

Morpholine derivatives: Compounds with a morpholine ring that exhibit similar pharmacological activities.

Uniqueness

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is unique due to its combination of the oxadiazole and morpholine rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in medicinal chemistry and other fields .

生物活性

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

- IUPAC Name : this compound

- CAS Number : 1797716-80-3

- Molecular Formula : C12H14ClN3O2

- Molecular Weight : 267.71 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that compounds containing the oxadiazole moiety often exhibit significant anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit specific enzyme pathways.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 activation |

| HeLa (Cervical Cancer) | 2.41 | Inhibition of HDAC activity |

| PANC-1 (Pancreatic Cancer) | 0.75 | Apoptotic pathway activation |

These findings suggest that the compound exhibits potent cytotoxicity against breast and cervical cancer cells, with mechanisms involving apoptosis and histone deacetylase (HDAC) inhibition .

Case Studies

A notable case study published in MDPI highlighted the compound's efficacy against acute lymphoblastic leukemia cell lines (CEM-C7 and MT-4). The study reported that this compound demonstrated a GI50 value at sub-micromolar concentrations, outperforming standard chemotherapeutics like doxorubicin in certain assays .

Other Biological Activities

Beyond anticancer properties, the compound has shown promise in other areas:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazole compounds may possess antimicrobial properties against various pathogens.

- Carbonic Anhydrase Inhibition : Some derivatives have been evaluated for their ability to inhibit carbonic anhydrases (CAs), which are implicated in cancer progression. Compounds similar to this compound have demonstrated selective inhibition at nanomolar concentrations .

特性

IUPAC Name |

2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-13-6-7-16-10;/h1-5,10,13H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOXNFCDQUGQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=NOC(=N2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。